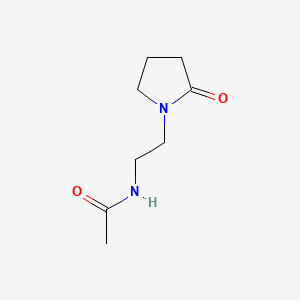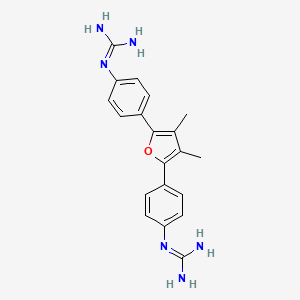
Acetamide, N-(2-(2-oxo-1-pyrrolidinyl)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-(2-(2-oxo-1-pyrrolidinyl)ethyl)-, also known as Piracetam, is a nootropic drug that enhances cognitive functions such as memory and learning. It belongs to the racetams group and has a chemical structure characterized by a 2-oxo-pyrrolidone base. This compound is widely studied for its potential therapeutic effects on cognitive impairments and neurological disorders .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-(2-oxo-1-pyrrolidinyl)ethyl)- typically involves the reaction of 2-pyrrolidone with ethyl chloroacetate, followed by the reaction with ammonia to form the desired compound. The reaction conditions often include the use of solvents such as ethanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes rigorous purification steps to ensure high purity and yield. Techniques such as crystallization and distillation are commonly employed to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N-(2-(2-oxo-1-pyrrolidinyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or alkylated forms .
Aplicaciones Científicas De Investigación
Acetamide, N-(2-(2-oxo-1-pyrrolidinyl)ethyl)- has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying the reactivity of amides and lactams.
Biology: Investigated for its effects on cellular processes and neuroprotection.
Medicine: Explored for its potential in treating cognitive impairments, dementia, and other neurological disorders.
Industry: Utilized in the development of cognitive enhancers and nootropic supplements
Mecanismo De Acción
The mechanism of action of Acetamide, N-(2-(2-oxo-1-pyrrolidinyl)ethyl)- involves its interaction with neurotransmitter systems in the brain. It is believed to enhance the function of acetylcholine, a neurotransmitter associated with memory and learning. Additionally, it may improve blood flow and oxygen utilization in the brain, contributing to its cognitive-enhancing effects .
Comparación Con Compuestos Similares
Similar Compounds
Piracetam: The parent compound with similar cognitive-enhancing properties.
Aniracetam: A more potent analog with additional anxiolytic effects.
Oxiracetam: Known for its stimulating effects and cognitive benefits.
Levetiracetam: Used as an antiepileptic drug with a different mechanism of action
Uniqueness
Acetamide, N-(2-(2-oxo-1-pyrrolidinyl)ethyl)- is unique due to its well-documented safety profile and extensive research supporting its cognitive-enhancing effects. Unlike some of its analogs, it has a broader range of applications and is widely used in both clinical and research settings .
Propiedades
Número CAS |
67129-40-2 |
|---|---|
Fórmula molecular |
C8H14N2O2 |
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
N-[2-(2-oxopyrrolidin-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C8H14N2O2/c1-7(11)9-4-6-10-5-2-3-8(10)12/h2-6H2,1H3,(H,9,11) |
Clave InChI |
YIDRCZQGTWNIHB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCCN1CCCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-{1-[Methoxy(phenyl)methyl]-1H-1,2,4-triazol-3-yl}cyclohexan-1-ol](/img/structure/B12904314.png)





![2-(Prop-2-en-1-yl)-2,3,3a,4-tetrahydrocyclopenta[c]pyrrole-1,5-dione](/img/structure/B12904352.png)

![6-(4-Methoxyphenyl)-5-(pyridin-3-yl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B12904358.png)


